Cas no 189045-39-4 (2-(difluoromethyl)-7-nitro-1H-Benzimidazole)

2-(Difluoromethyl)-7-nitro-1H-benzimidazole is a fluorinated benzimidazole derivative with notable applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and bioavailability, while the nitro substituent contributes to its reactivity, making it a valuable intermediate in synthesis. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors and antimicrobial agents. Its structural features allow for selective functionalization, enabling tailored modifications for specific research needs. High purity and consistent quality ensure reliable performance in experimental settings. Suitable for use in organic synthesis and medicinal chemistry, it offers researchers a versatile building block for innovative compound design.
2-(difluoromethyl)-7-nitro-1H-Benzimidazole structure
189045-39-4 structure
Product Name:2-(difluoromethyl)-7-nitro-1H-Benzimidazole
CAS No:189045-39-4
MF:C8H5F2N3O2
MW:213.141008138657
CID:1108293
PubChem ID:53849928
Update Time:2025-05-20

2-(difluoromethyl)-7-nitro-1H-Benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)-7-nitro-1H-Benzimidazole
    • SCHEMBL8601721
    • 2-(Difluoromethyl)-4-nitro-1H-benzimidazole
    • 189045-39-4
    • 2-(difluoromethyl)-4-nitro-1H-1,3-benzodiazole
    • MFCD22561278
    • GPAZUAMCYHRIGA-UHFFFAOYSA-N
    • Inchi: 1S/C8H5F2N3O2/c9-7(10)8-11-4-2-1-3-5(13(14)15)6(4)12-8/h1-3,7H,(H,11,12)
    • InChI Key: GPAZUAMCYHRIGA-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C(=CC=CC=2N1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 213.03498273g/mol
  • Monoisotopic Mass: 213.03498273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.5Ų

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2-(difluoromethyl)-7-nitro-1H-Benzimidazole Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:189045-39-4)2-(difluoromethyl)-7-nitro-1H-Benzimidazole
Order Number:A1220045
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:37
Price ($):175/724
Email:sales@amadischem.com

Additional information on 2-(difluoromethyl)-7-nitro-1H-Benzimidazole

Introduction to 2-(difluoromethyl)-7-nitro-1H-Benzimidazole (CAS No. 189045-39-4)

2-(difluoromethyl)-7-nitro-1H-Benzimidazole, identified by the Chemical Abstracts Service Number (CAS No.) 189045-39-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2-(difluoromethyl)-7-nitro-1H-Benzimidazole, particularly the presence of a nitro group at the 7-position and a difluoromethyl substituent at the 2-position, contribute to its unique chemical properties and biological interactions.

The benzimidazole core is a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological effects, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of electron-withdrawing groups such as the nitro group and fluorinated alkyl groups can modulate the electronic distribution and reactivity of the benzimidazole ring, leading to enhanced binding affinity and selectivity towards biological targets. In recent years, there has been a growing interest in fluorinated compounds due to their improved metabolic stability, lipophilicity, and bioavailability.

The difluoromethyl group is particularly noteworthy in this context. It is a well-documented pharmacophore that can enhance the potency and selectivity of drug candidates by influencing both electronic and steric properties. The electron-withdrawing nature of the difluoromethyl group can increase the electrophilicity of certain reactive sites on the molecule, while its steric bulk can prevent non-specific interactions. These characteristics make 2-(difluoromethyl)-7-nitro-1H-Benzimidazole a promising candidate for further exploration in medicinal chemistry.

The 7-nitro substituent further enhances the reactivity and biological activity of the benzimidazole ring. Nitro groups are known to participate in various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, which can be exploited for derivatization and functionalization purposes. Additionally, nitro groups have been shown to improve drug absorption, distribution, metabolism, and excretion (ADME) profiles by influencing solubility and permeability.

Recent studies have highlighted the potential of 2-(difluoromethyl)-7-nitro-1H-Benzimidazole in the development of novel therapeutic agents. For instance, researchers have investigated its interactions with enzymes and receptors involved in cancer progression. The compound has been shown to exhibit inhibitory effects on certain kinases and transcription factors, suggesting its utility in targeted cancer therapies. Furthermore, its ability to cross cell membranes due to its lipophilic nature makes it an attractive candidate for oral administration.

Another area of interest is the antimicrobial activity of 2-(difluoromethyl)-7-nitro-1H-Benzimidazole. Antimicrobial resistance remains a significant global health challenge, necessitating the development of new antibiotics with novel mechanisms of action. Preliminary studies have demonstrated that this compound exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The nitro group and difluoromethyl group are believed to contribute to its antimicrobial efficacy by interfering with essential bacterial processes such as DNA replication and protein synthesis.

The synthesis of 2-(difluoromethyl)-7-nitro-1H-Benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of benzimidazole derivatives followed by introduction of the difluoromethyl group via halogen-metal exchange or metal-catalyzed cross-coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.

In conclusion, 2-(difluoromethyl)-7-nitro-1H-Benzimidazole (CAS No. 189045-39-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. Continued investigation into its biological activities and mechanisms of action will further elucidate its therapeutic potential and contribute to the advancement of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:189045-39-4)2-(difluoromethyl)-7-nitro-1H-Benzimidazole
A1220045
Purity:99%/99%
Quantity:1g/5g
Price ($):175/724
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